beta,beta,2,3,4,5,6-Heptachlorostyrene
Description
Contextualization of Polychlorinated Styrenes (PCSs) as Environmental Contaminants
Polychlorinated styrenes (PCSs) represent a group of chlorinated aromatic hydrocarbons that have emerged as environmental contaminants of concern. Structurally related to other well-known persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), PCSs have garnered scientific attention due to their potential for persistence in the environment and their ability to bioaccumulate. thermofisher.com These compounds are not intentionally produced in large quantities; rather, they are often formed as unintentional byproducts in various industrial processes that involve high temperatures in the presence of chlorine and carbon. industrialchemicals.gov.au Such processes can include the manufacturing of certain chemicals and the smelting of metals like magnesium. industrialchemicals.gov.au
The environmental presence of PCSs is a subject of ongoing research. Like PCBs, their chemical stability and resistance to degradation contribute to their persistence in various environmental compartments, including soil, sediment, and biota. thermofisher.com The analysis of these compounds in environmental samples is typically complex and often requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to differentiate between various congeners, which are individual compounds within the PCS family that differ by the number and position of chlorine atoms.
Significance of beta,beta,2,3,4,5,6-Heptachlorostyrene within the PCS Congener Group
Within the diverse group of PCS congeners, this compound is a notable compound. Its structure consists of a styrene (B11656) molecule with seven chlorine atoms attached. While specific quantitative data on its environmental concentrations are not widely available in public literature, its chemical properties suggest a high potential for environmental significance.
The high degree of chlorination in this compound implies low water solubility and high lipophilicity (a tendency to dissolve in fats and oils). These characteristics are strong indicators of a compound's potential to bioaccumulate in the fatty tissues of organisms and biomagnify through the food web. This behavior is a key concern for environmental health, as it can lead to increasing concentrations of the contaminant in organisms at higher trophic levels.
Research on closely related compounds, such as octachlorostyrene (B1206481), has shown their presence in environmental samples, including fish and aquatic birds, highlighting the environmental relevance of highly chlorinated styrenes. thermofisher.com Although specific studies quantifying the relative abundance of this compound compared to other PCS congeners are scarce, its structure places it among the more persistent and potentially bioaccumulative members of the PCS family.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈HCl₇ |
| Molecular Weight | 345.3 g/mol |
| Synonyms | 1,2,3,4,5-pentachloro-6-(2,2-dichloroethenyl)benzene |
| CAS Number | 29082-75-5 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
29082-75-5 |
|---|---|
Molecular Formula |
C8HCl7 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,2-dichloroethenyl)benzene |
InChI |
InChI=1S/C8HCl7/c9-3(10)1-2-4(11)6(13)8(15)7(14)5(2)12/h1H |
InChI Key |
ZJHKJUCBLHAARE-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C(=C(Cl)Cl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Other CAS No. |
61593-44-0 |
Origin of Product |
United States |
Environmental Occurrence, Sources, and Distribution of Beta,beta,2,3,4,5,6 Heptachlorostyrene
Industrial and Anthropogenic Origins of Polychlorostyrenes
Polychlorinated styrenes, including the heptachlorostyrene isomers, are primarily of anthropogenic origin, stemming from high-temperature industrial processes involving chlorine and organic materials.
High-Temperature Chlorination Processes
The formation of polychlorinated styrenes is often associated with industrial activities that utilize or generate chlorine in high-temperature environments. These conditions can lead to complex chemical reactions, resulting in the synthesis of a variety of chlorinated hydrocarbons as byproducts. Processes such as the production of certain metals and chemicals, as well as waste incineration, can create the necessary environment for the formation of these compounds. For instance, in the production of magnesium through the electrolysis of molten magnesium chloride, carbon electrodes are used, and the presence of organic impurities can lead to the formation of chlorinated hydrocarbons, including polychlorinated styrenes.
Effluents from Industrial Facilities
Industrial effluents are a significant pathway for the release of polychlorinated styrenes into the environment. Facilities involved in chlor-alkali processes, which produce chlorine and sodium hydroxide, have been identified as potential sources of these compounds. Wastewater streams from such plants may contain a mixture of chlorinated organic chemicals, including various isomers of heptachlorostyrene. The specific composition of these effluents can vary depending on the raw materials, process conditions, and wastewater treatment technologies employed.
Detection and Quantification in Environmental Matrices
The persistent and bioaccumulative nature of beta,beta,2,3,4,5,6-Heptachlorostyrene has led to its detection in various environmental compartments, from sediments to living organisms.
Sedimentary Records of this compound Concentrations
Sediments act as a sink for many persistent organic pollutants, including polychlorinated styrenes. Analysis of sediment cores can provide a historical record of pollution in a particular area. While specific data for this compound are scarce, studies on related polychlorinated compounds in sediments of industrial harbors and estuaries have shown significant contamination. The concentrations of these compounds are generally highest near industrial outfalls and decrease with distance from the source.
Table 1: Hypothetical Sedimentary Concentrations of this compound (Note: This table is illustrative due to the lack of specific publicly available data for this exact compound. The values are based on typical ranges observed for other persistent organic pollutants in contaminated areas.)
| Sampling Location | Sediment Depth (cm) | Concentration (ng/g dry weight) |
| Industrial Harbor | 0-5 | 50-200 |
| Industrial Harbor | 10-15 | 20-80 |
| Estuary Mouth | 0-5 | 5-30 |
| Coastal Shelf | 0-5 | <1-10 |
Aquatic Biota Contamination: Fish and Fish Oils
The lipophilic (fat-loving) nature of this compound facilitates its accumulation in the fatty tissues of aquatic organisms. This process, known as bioaccumulation, can lead to concentrations in organisms that are many times higher than in the surrounding water.
The presence of polychlorinated styrenes has been documented in various marine ecosystems, including the North Sea and the Baltic Sea. The distribution of these contaminants is often linked to historical industrial inputs. Fish, being integral parts of these marine food webs, are frequently monitored for a range of persistent organic pollutants. While comprehensive data specifically for this compound are limited, studies on other chlorinated hydrocarbons in fish from these regions indicate widespread, low-level contamination. The concentrations can vary significantly depending on the species, its feeding habits, age, and the level of contamination in its habitat.
Table 2: Illustrative Concentrations of this compound in Fish from European Seas (Note: This table is a hypothetical representation to illustrate potential contamination levels, as specific monitoring data for this compound are not readily available in the public domain.)
| Marine Region | Fish Species | Tissue | Concentration (ng/g lipid weight) |
| North Sea | Cod (Gadus morhua) | Liver | 10-50 |
| North Sea | Herring (Clupea harengus) | Muscle | 1-10 |
| Baltic Sea | Salmon (Salmo salar) | Muscle | 5-30 |
| Baltic Sea | Eel (Anguilla anguilla) | Muscle | 20-100 |
Fish oils, derived from fatty fish, can also contain these lipophilic contaminants. The concentration in fish oil supplements would depend on the source of the fish and the purification processes used during manufacturing.
Temporal and Spatial Trends of this compound in Environmental Monitoring
The temporal and spatial trends of this compound are intrinsically linked to the history of industrial activities and subsequent environmental regulations. Monitoring programs, particularly in the Great Lakes region, have provided long-term data on many persistent organic pollutants (POPs), though specific trend data for individual PCS congeners are not as readily available as for compounds like PCBs and DDT.
Generally, concentrations of many legacy POPs in the Great Lakes have shown a decreasing trend since the 1970s following regulatory actions. However, the rate of decline for many of these contaminants has slowed in recent years.
A report on POPs in the Arctic, which included heptachlorostyrene, discussed the importance of monitoring temporal trends to assess the effectiveness of international control measures. Another study investigating contaminants in polar bears tested for temporal trends of a class of compounds that included a potential metabolite of octachlorostyrene (B1206481), but did not find a significant trend for that specific group.
The spatial distribution of heptachlorostyrenes is typically associated with industrialized areas and regions with historical contamination. For example, the presence of heptachlorostyrene isomers in fish from the Great Lakes and the Ebro River points to localized sources of pollution in these heavily industrialized regions. researchgate.netumich.edu
The following table summarizes the general temporal and spatial trends observed for related persistent organic pollutants, which can provide an inferred context for this compound.
Interactive Data Table: General Temporal and Spatial Trends of Related Persistent Organic Pollutants
| Region | Contaminant Group | Temporal Trend | Spatial Distribution |
|---|---|---|---|
| Great Lakes | Legacy POPs (e.g., PCBs, DDT) | General decrease since the 1970s, with a slowing rate of decline in recent years. | Higher concentrations in historically industrialized areas. |
| Arctic | Persistent Organic Pollutants (including Heptachlorostyrene) | Monitored to assess long-range transport and effectiveness of regulations; specific trends for heptachlorostyrene not detailed. | Present due to long-range atmospheric transport. |
| Ebro River, Spain | Polychlorinated Styrenes | Presence indicates historical and potentially ongoing sources. | Associated with industrial activities in the region. researchgate.net |
Advanced Analytical Methodologies for Beta,beta,2,3,4,5,6 Heptachlorostyrene and Congeners
Chromatographic Separation Techniques
Effective chromatographic separation is the cornerstone of analyzing complex mixtures of chlorinated compounds. For polychlorinated styrenes, the primary goal is to resolve individual isomers from each other and from matrix interferences to allow for accurate identification and quantification.
High-Resolution Gas Chromatography (HRGC) for Isomer Differentiation
High-Resolution Gas Chromatography (HRGC) is a powerful tool for the analysis of complex environmental extracts. nih.gov The technique relies on long, narrow-bore capillary columns (typically 30-60 meters in length) to achieve a high number of theoretical plates, which translates to superior separating power. chemistry-matters.com This high efficiency is critical for differentiating between the various isomers of polychlorinated styrenes, which often co-elute on conventional, shorter columns. The choice of stationary phase is also crucial, with different phases providing varying selectivity for halogenated aromatic compounds. High-temperature HRGC coupled with mass spectrometry (HT-HRGC-MS) is particularly effective for analyzing crude extracts without extensive cleanup procedures. nih.gov
| Feature | Description | Relevance to Heptachlorostyrene Analysis |
| Column Type | Wall-Coated Open Tubular (WCOT) Capillary | Provides high permeability and efficiency for separating complex mixtures. |
| Column Length | 30 m - 60 m | Longer columns increase the number of theoretical plates, enhancing isomer separation. chemistry-matters.com |
| Internal Diameter | 0.18 mm - 0.25 mm | Narrower bores improve resolution between closely eluting peaks. |
| Stationary Phases | Polysiloxanes (e.g., 5% Phenyl Methylpolysiloxane) | Offers selectivity for separating chlorinated aromatic compounds based on polarity and volatility. |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Applications
For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power over single-column techniques. researchgate.net GCxGC utilizes two columns with different stationary phase chemistries, connected in series via a modulator. wikipedia.org The modulator traps small fractions of the effluent from the first-dimension column and rapidly re-injects them onto the short, second-dimension column for a fast, secondary separation. chemistry-matters.com This process generates a structured two-dimensional chromatogram, or contour plot, which dramatically increases peak capacity and resolution. azom.com
The resulting chromatogram is structured, with chemically similar compounds eluting in distinct clusters, which can aid in the identification of unknown peaks. chemistry-matters.com The technique has been successfully applied to the analysis of other complex polychlorinated compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), demonstrating its capability to resolve dozens of congeners from each other and from matrix interferences in a single run. nih.gov The enhanced separation minimizes the need for extensive sample preparation and cleanup. azom.com
| Component | Function | Advantage for Polychlorinated Styrenes |
| 1st Dimension Column | Long (e.g., 30m), non-polar column for primary separation based on boiling point. | Provides an initial, high-resolution separation of the complex mixture. |
| Modulator | Traps, focuses, and re-injects effluent from the 1st to the 2nd dimension. wikipedia.org | Enables the comprehensive two-dimensional separation and enhances signal-to-noise. |
| 2nd Dimension Column | Short (e.g., 1-2m), more polar column for rapid, orthogonal separation. | Separates co-eluting peaks from the first dimension based on a different property, like polarity. |
| Detector | Fast-scanning detector (e.g., TOF-MS) to capture the very narrow peaks from the 2nd dimension. | Accommodates the rapid elution and provides mass spectral data for identification. wikipedia.org |
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is the definitive tool for the identification and quantification of organic contaminants. When coupled with gas chromatography, different ionization and analysis techniques can be selected to optimize for either structural elucidation or sensitivity.
Electron Impact Mass Spectrometry (EIMS) for Structural Elucidation
Electron Impact Mass Spectrometry (EIMS) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules. This process imparts significant energy, leading to extensive and reproducible fragmentation. While this can sometimes result in a weak or absent molecular ion, the resulting fragmentation pattern serves as a unique "fingerprint" for the molecule. gcms.cz This fingerprint is highly valuable for structural elucidation and can be compared against spectral libraries for confident identification of unknown compounds.
Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) for Enhanced Sensitivity
Negative Ion Chemical Ionization (NICI) is a "soft" ionization technique that provides exceptional sensitivity and selectivity for electrophilic compounds, such as the highly chlorinated beta,beta,2,3,4,5,6-heptachlorostyrene. gcms.cznih.gov In NICI, a reagent gas like methane (B114726) or ammonia (B1221849) is ionized, creating low-energy thermal electrons. osd.mil Analyte molecules with high electron affinity, such as halogenated compounds, capture these electrons to form stable negative ions, a process often called electron capture negative ionization (ECNI). gcms.czosd.mil
This process results in very little fragmentation, with the mass spectrum typically dominated by an intense molecular ion (M⁻) or a pseudo-molecular ion ([M-H]⁻). osd.miliastate.edu This concentration of ion current into a single, high-mass ion makes NICI-MS an ideal technique for the trace quantification of polychlorinated styrenes in complex environmental and biological matrices, with detection limits reaching the femtogram (10⁻¹⁵ g) or even attogram (10⁻¹⁸ g) levels for some compounds. gcms.cznih.gov
| Feature | Electron Impact (EI) | Negative Ion Chemical Ionization (NCI) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) gcms.cz |
| Fragmentation | Extensive, complex fragmentation pattern | Minimal fragmentation, strong molecular ion osd.mil |
| Primary Use | Structural Elucidation / Identification | Trace Quantification nih.gov |
| Sensitivity | Moderate | Very High (fg to ag levels) gcms.cz |
| Selectivity | General | Highly selective for electrophilic compounds gcms.cz |
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry, also known as MS/MS, is a powerful technique that significantly enhances selectivity and reduces chemical noise from matrix co-extracts. nih.gov The technique involves multiple stages of mass analysis. In a typical setup, such as a triple quadrupole mass spectrometer, the first quadrupole is used to select a specific precursor ion from the mixture of ions generated in the source (e.g., the molecular ion of heptachlorostyrene from NICI). researchgate.net This selected ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed by the third quadrupole.
By monitoring a specific transition from a precursor ion to a product ion, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve extremely high specificity and sensitivity. springernature.com This approach is invaluable for accurately quantifying target analytes in highly complex samples, reducing the rate of false positives and ensuring the reliability of the data. nih.govnih.gov
Sample Preparation and Matrix Effects in Environmental Analysis
The accurate quantification of this compound in environmental samples is a complex task, heavily influenced by the sample matrix. The matrix, which comprises all components of a sample other than the analyte, can significantly interfere with the analysis, leading to inaccurate results. chromatographyonline.com Effective sample preparation is therefore a critical step to isolate the target analyte from these interfering components and minimize matrix effects. epa.govup.ac.za
Extraction Techniques for Diverse Environmental Samples
The selection of an appropriate extraction technique is paramount for the successful analysis of this compound and depends on the sample's physical state (e.g., water, soil, sediment, biota) and the analyte's chemical properties. researchgate.net Given its nature as a chlorinated hydrocarbon, techniques established for organochlorine pesticides and similar persistent organic pollutants are generally applicable. nih.gov
Commonly employed extraction methods for solid and aqueous samples include:
Soxhlet Extraction: A classic and robust method, Soxhlet extraction has been widely used for extracting persistent organic pollutants from solid samples like soil and sediment. nih.gov It involves continuous extraction with a solvent (e.g., a hexane/acetone mixture) over an extended period, ensuring exhaustive extraction. nih.gov
Accelerated Solvent Extraction (ASE): This technique uses conventional solvents at elevated temperatures and pressures, which significantly reduces extraction times and solvent consumption compared to Soxhlet extraction. epa.govnih.gov It is a widely accepted method for extracting organic pollutants from solid environmental matrices. nih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. epa.govnih.gov This method offers rapid extraction times and reduced solvent usage. researchgate.net
Solid-Phase Extraction (SPE): SPE is a versatile technique used for both extracting analytes from aqueous samples and for cleaning up extracts from solid samples. researchgate.netnih.gov For water samples, the sample is passed through a solid sorbent cartridge that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. ijcea.org
Solid-Phase Microextraction (SPME): A solvent-free technique, SPME uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample, either by direct immersion or from the headspace. up.ac.zaijcea.org It is particularly useful for concentrating trace levels of organic pollutants from water samples. researchgate.net
Table 1: Overview of Extraction Techniques for Heptachlorostyrene Analysis
| Extraction Technique | Principle | Applicable Matrices | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. nih.gov | Soil, Sediment, Solid Waste | Exhaustive extraction, well-established. nih.gov | Time-consuming, large solvent volume. nih.gov |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. epa.gov | Soil, Sediment | Fast, reduced solvent use. epa.govnih.gov | High initial equipment cost. nih.gov |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvent and accelerate extraction. epa.gov | Soil, Sediment | Very fast, low solvent consumption. nih.gov | Potential for analyte degradation if not optimized. |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. researchgate.net | Water, Liquid Extracts | High concentration factor, selective, low solvent use. researchgate.net | Can be affected by sample particulates. |
| Solid-Phase Microextraction (SPME) | Analyte partitioning into a coated fiber. ijcea.org | Water (direct or headspace) | Solvent-free, simple, integrates sampling and pre-concentration. up.ac.zaijcea.org | Fiber fragility, matrix effects can be significant. |
Interference Management and Cleanup Procedures
Matrix effects occur when co-extracted compounds interfere with the detection and quantification of the target analyte, causing signal suppression or enhancement. chromatographyonline.comnih.gov For complex environmental samples, a cleanup step following extraction is almost always necessary to remove these interferences. nih.gov
Common interferences in the analysis of chlorinated compounds like heptachlorostyrene include lipids (in biological samples), humic substances (in soil and water), and other co-extracted organic compounds. nih.gov
Effective cleanup procedures include:
Adsorption Chromatography: This is the most common cleanup technique. A column is packed with an adsorbent material, such as Florisil® (a magnesium silicate), silica (B1680970) gel, or alumina. nih.govepa.gov The sample extract is passed through the column, and different fractions are collected. By choosing the appropriate adsorbent and elution solvents, it is possible to separate the analyte from interfering compounds. epa.gov Florisil® cleanup is specifically cited as a method for separating pesticides and other chlorinated hydrocarbons from interfering compounds. epa.gov
Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is particularly effective for removing high-molecular-weight interferences, such as lipids and polymers, from sample extracts. nih.gov
Solid-Phase Extraction (SPE): As mentioned for extraction, SPE cartridges can also be used for cleanup. By selecting a sorbent with different properties from the primary extraction phase, interferences can be selectively retained while the analyte of interest passes through, or vice-versa.
Table 2: Interference Management Strategies
| Interference Type | Common Sources | Management/Cleanup Procedure | Principle |
| Lipids, Fats, Oils | Biota (fish, adipose tissue), wastewater | Gel Permeation Chromatography (GPC), Florisil® Column Chromatography | Separation based on molecular size (GPC) or polarity (Florisil®). nih.govepa.gov |
| Humic/Fulvic Acids | Soil, Sediment, Surface Water | Alumina or Florisil® Column Chromatography | Adsorption of polar interferences. epa.gov |
| Sulfur | Sediments | Treatment with activated copper or mercury | Chemical reaction to form insoluble copper/mercury sulfide. |
| Other Organic Pollutants | Industrial Effluents, Landfill Leachate | Fractionation using Silica Gel or Florisil® Column Chromatography | Separation of compound classes based on polarity. epa.gov |
Quality Assurance and Quality Control in this compound Analysis
For the analysis of this compound, a robust QA/QC program involves several key elements, from sample collection to final data reporting. epa.gov This includes the use of certified reference materials, method blanks, laboratory control samples, and matrix spikes to monitor and document analytical performance. chromatographyonline.comepa.gov
Application of Internal Standards for Quantification
The use of an internal standard (IS) is a cornerstone of quantitative analysis in chromatography, particularly when dealing with complex matrices and multi-step sample preparation procedures. youtube.comresearchgate.net An IS is a known amount of a compound, with similar chemical and physical properties to the analyte, added to the sample at the beginning of the analytical process. youtube.com
The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. researchgate.net By comparing the response of the analyte to the response of the IS, accurate quantification can be achieved even if the absolute recovery is less than 100%. youtube.com
Key criteria for selecting an internal standard for heptachlorostyrene analysis include:
Structural Similarity: The IS should be chemically similar to this compound to ensure it behaves similarly during extraction, cleanup, and chromatographic analysis. youtube.com
Not Present in the Sample: The IS must not be naturally present in the environmental samples being analyzed. youtube.com
Chromatographic Resolution: It must be well-separated from the analyte and any potential interferences in the chromatogram.
Purity and Stability: The IS must be available in a highly pure form and be stable in the sample matrix and throughout the analytical procedure. youtube.comnih.gov
For mass spectrometry-based methods, a stable isotope-labeled (e.g., ¹³C-labeled) version of this compound is the ideal internal standard, as its chemical behavior is nearly identical to the native compound. researchgate.net If an isotopically labeled standard is unavailable, a structurally similar chlorinated compound not expected to be in the samples can be used.
Table 3: Characteristics of an Ideal Internal Standard
| Characteristic | Rationale |
| Similar Chemical Properties | Ensures co-extraction and similar behavior during cleanup and analysis, effectively compensating for analyte loss. youtube.com |
| Similar Response Factor | Provides comparable sensitivity in the detector. youtube.com |
| Resolved Chromatographic Peak | Prevents signal overlap and interference with analyte quantification. |
| Absence in Original Sample | Avoids overestimation of the analyte concentration. youtube.com |
| High Purity | Ensures accurate and precise addition of the standard. nih.gov |
| Stable Isotope Labeled | Considered the "gold standard" for mass spectrometry as it has virtually identical physicochemical properties to the analyte. researchgate.net |
Method Validation and Harmonization
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.compropharmagroup.com It is a regulatory requirement in many fields and is critical for ensuring the reliability of analytical results. iupac.org The validation process assesses various performance characteristics of the method. eurofinsus.com
Key validation parameters include: propharmagroup.comeurofinsus.com
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. demarcheiso17025.com
Accuracy: The closeness of the test results obtained by the method to the true value. demarcheiso17025.com It is often assessed using certified reference materials or by spiking a blank matrix with a known amount of the analyte.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at different levels (e.g., repeatability, intermediate precision). demarcheiso17025.comeurofinsus.com
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).
Method harmonization involves standardizing analytical methods across different laboratories to ensure that results are comparable, regardless of where the analysis was performed. iupac.org This is crucial for large-scale environmental monitoring programs, regulatory compliance, and international data sharing. Harmonization can be achieved through collaborative studies, the use of standardized protocols (e.g., EPA methods), and participation in proficiency testing schemes. iupac.org
Table 4: Key Parameters in Analytical Method Validation
| Parameter | Definition | Assessment |
| Accuracy | Closeness of agreement between the measured value and the true value. demarcheiso17025.com | Analysis of Certified Reference Materials (CRMs); recovery studies on spiked blank matrices. |
| Precision | Agreement between a series of measurements from multiple samplings of the same sample. demarcheiso17025.com | Repeat analysis of a sample to determine repeatability (intra-day) and intermediate precision (inter-day). eurofinsus.com |
| Selectivity | Ability to measure the analyte accurately in the presence of interferences. demarcheiso17025.com | Analysis of blank matrices, potential interferences, and spiked samples. |
| Linearity | Proportionality of the analytical signal to the analyte concentration. | Analysis of calibration standards at several concentration levels. |
| Limit of Detection (LOD) | Lowest concentration at which the analyte can be detected. | Signal-to-noise ratio (typically 3:1) or statistical calculation based on the standard deviation of the blank. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. demarcheiso17025.com | Signal-to-noise ratio (typically 10:1) or statistical calculation. |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | Deliberate small changes to method parameters (e.g., pH, temperature) and observation of the effect on results. |
Environmental Fate and Transport Dynamics of Beta,beta,2,3,4,5,6 Heptachlorostyrene
Persistence and Environmental Half-Lives in Abiotic Compartments
The persistence of a chemical in the environment is a critical factor in determining its potential for long-range transport and long-term ecological impact. For many persistent organic pollutants (POPs), environmental half-lives in abiotic compartments such as soil, water, and air are key indicators of their persistence.
Due to the lack of specific data, it is challenging to provide precise half-life values for beta,beta,2,3,4,5,6-heptachlorostyrene. However, based on the behavior of other chlorinated hydrocarbons, it can be inferred that its half-life in soil and sediment is likely to be on the order of years, while its atmospheric half-life would be dependent on reactions with hydroxyl radicals.
Biogeochemical Transformation and Degradation Pathways
The transformation and degradation of this compound in the environment can occur through both abiotic and biotic processes. These pathways determine the ultimate fate and potential for accumulation of the compound and its transformation products.
Abiotic degradation of chlorinated organic compounds in the environment can occur through processes such as photolysis and hydrolysis.
Photodegradation: This process involves the breakdown of a chemical by light energy. While specific studies on the photodegradation of this compound are scarce, research on other chlorinated aromatic compounds indicates that photolysis can be a relevant degradation pathway, particularly in the atmosphere and surface waters. The absorption of UV radiation can lead to the cleavage of carbon-chlorine bonds. Degradation studies on other chlorostyrenes suggest that photodegradation is a plausible mechanism for their removal from the environment. researchgate.net
Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Due to the stability of the carbon-chlorine bonds in aromatic systems, significant hydrolysis of this compound under typical environmental pH conditions is not expected to be a major degradation pathway.
Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial process for the removal of many pollutants from the environment.
Information specifically detailing the biodegradation of this compound is limited. However, studies on other highly chlorinated compounds often show slow to negligible biodegradation rates under aerobic conditions. Some research indicates that under anaerobic conditions, reductive dechlorination of similar compounds can occur, where chlorine atoms are sequentially removed from the molecule. Studies on octachlorostyrene (B1206481) suggest that it is highly resistant to microbial degradation. vliz.be It is plausible that this compound, being a highly chlorinated compound, would also exhibit significant resistance to biotic degradation. Some studies have identified it as a likely metabolic or degradation product of octachlorostyrene. michigan.gov
Bioaccumulation and Trophic Transfer in Ecological Systems
The lipophilic nature of this compound suggests a high potential for bioaccumulation in organisms and subsequent trophic transfer through the food web. chemicalbook.comontosight.ai
Due to its low water solubility and high affinity for lipids, this compound is expected to partition from the water column into the fatty tissues of aquatic organisms. chemicalbook.com This compound has been detected in various organisms, indicating its bioavailability and uptake. For instance, it has been identified in human sera in populations exposed to industrial emissions. researchgate.netresearchgate.net
Studies on the closely related octachlorostyrene have shown its presence in a variety of environmental samples, including fish and marine mammals. vliz.be For example, OCS was detected in the liver of harbor porpoises and in the eggs of blue tits and great tits. vliz.be Given the structural similarities, a comparable pattern of uptake and accumulation can be anticipated for this compound.
Bioconcentration Factor (BCF): The BCF is a measure of the extent to which a chemical is absorbed by an aquatic organism from the water. A high BCF value indicates a high potential for bioconcentration.
Specific, experimentally determined BCF values for this compound are not available in the reviewed literature. However, for the related compound octachlorostyrene, estimated BCFs are reported to be high, ranging from 8,100 to 33,000. chemicalbook.com These high values are indicative of a significant potential to accumulate in aquatic organisms directly from the water.
Biota-Sediment Accumulation Factor (BSAF): The BSAF is a measure of the bioaccumulation of a contaminant from sediment by benthic organisms. It is the ratio of the lipid-normalized concentration of the contaminant in the organism to the organic carbon-normalized concentration in the sediment.
As with BCFs, specific BSAF values for this compound are not documented. The high potential for this compound to adsorb to sediment particles means that benthic organisms are a likely route of entry into the food web.
The following table provides estimated bioconcentration factors for the closely related compound, octachlorostyrene, which can serve as an indicator of the potential bioaccumulation of this compound.
| Compound | Estimated BCF Range | Reference |
| Octachlorostyrene | 8,100 - 33,000 | chemicalbook.com |
Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Invertebrates, Birds)
Influence of Lipid Content and Species-Specific Factors on Bioaccumulation
The bioaccumulation of this compound in organisms is significantly influenced by the lipid content of their tissues. Due to its lipophilic ("fat-loving") nature, the compound preferentially partitions into the fatty tissues of aquatic and terrestrial organisms. This leads to concentrations within organisms that can be substantially higher than in the surrounding environment.
Research on various fish species from the North Atlantic has demonstrated the presence of several polychlorinated styrenes, including heptachlorostyrene isomers. researchgate.netresearchgate.net Studies have shown that organochlorine compounds like heptachlorostyrene accumulate in tissues with high lipid content. For instance, investigations into the bioaccumulation of persistent organic pollutants (POPs) in marine mammals have highlighted that blubber, a lipid-rich tissue, is a primary storage site for such lipophilic contaminants.
Species-specific factors also play a crucial role in the extent of bioaccumulation. These factors include an organism's metabolic rate, feeding habits, trophic position, and the efficiency of its excretory systems. For example, dissimilarities in the peak patterns of polychlorinated styrene (B11656) congeners have been observed in different fish species and fish oil products, suggesting that species-specific physiological and ecological traits influence the uptake and retention of these compounds. researchgate.netresearchgate.net
A remedial investigation report noted that a chemical's potential to accumulate in biotic tissue is a key concern when evaluating exposure in higher trophic level receptors. michigan.gov The octanol-water partitioning coefficient (Kow), an indicator of a chemical's lipophilicity, is often used to predict its bioaccumulation potential. The high lipophilicity of heptachlorostyrene suggests a strong tendency to accumulate in the fatty tissues of organisms. michigan.gov
Interactive Data Table: Illustrative Lipid Content and Contaminant Accumulation
Below is a hypothetical data table illustrating how lipid content can influence the concentration of lipophilic compounds like this compound in different fish species.
| Species | Tissue | Average Lipid Content (%) | Hypothetical Heptachlorostyrene Concentration (ng/g lipid weight) |
| Cod | Liver | 45 | 150 |
| Salmon | Muscle | 15 | 50 |
| Flounder | Muscle | 5 | 15 |
| Eel | Muscle | 25 | 90 |
This table is for illustrative purposes to demonstrate the relationship between lipid content and potential contaminant concentration and does not represent actual measured data for this compound.
Biomagnification Across Non-Human Trophic Levels
Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Persistent and bioaccumulative substances like this compound are particularly susceptible to this process. As lower-trophic-level organisms containing the chemical are consumed by predators, the contaminant is transferred and becomes more concentrated in the predators' tissues.
While specific Trophic Magnification Factors (TMFs) for this compound are not widely available in the reviewed literature, the behavior of other polychlorinated compounds provides a strong indication of its potential for biomagnification. For instance, research on polychlorinated biphenyls (PCBs) in marine mammals has shown that their concentrations can exceed toxic thresholds, highlighting the health risks associated with the biomagnification of persistent organochlorines.
Studies on other polychlorinated styrenes, such as octachlorostyrene, have also pointed towards biomagnification. The detection of various heptachlorostyrene isomers in fish from different regions of the North Atlantic suggests their transfer through aquatic food webs. researchgate.netresearchgate.net The presence of these compounds in top predators is a key indicator that biomagnification is occurring.
The process of biomagnification is a significant concern for the health of wildlife at higher trophic levels, such as predatory fish, marine mammals, and birds of prey. These animals are at the greatest risk of accumulating harmful concentrations of persistent organic pollutants through their diet.
Metabolite Formation and Persistence in Non-Human Biota
There is evidence to suggest that this compound can be formed in organisms as a metabolite of another, more highly chlorinated compound, octachlorostyrene. A report from a remedial investigation has indicated that several heptachlorostyrene isomers are likely related to the metabolic and degradation or transformation products of octachlorostyrene. michigan.gov This metabolic pathway would involve the dechlorination, or removal of a chlorine atom, from the octachlorostyrene molecule.
The persistence of this compound in biota is a key factor in its environmental risk. As an organochlorine compound, it is resistant to degradation, both in the environment and within organisms. This resistance to breakdown allows it to persist in tissues for long periods, contributing to its bioaccumulation and biomagnification potential.
The detection of this compound in environmental samples and biota, even in areas distant from known sources, underscores its persistence and its capacity for long-range transport. Once in an organism, its lipophilic nature and resistance to metabolic breakdown lead to its long-term retention in fatty tissues.
Further research is needed to fully elucidate the metabolic pathways leading to the formation of this compound from octachlorostyrene in various species and to quantify its persistence in different biological tissues. Understanding these processes is crucial for accurately assessing the long-term environmental risks posed by this compound.
Structure Activity Relationships and Congener Specific Behavior of Heptachlorostyrenes
Isomeric Diversity and Environmental Differentiation of Heptachlorostyrenes
Heptachlorostyrenes, with the chemical formula C₈HCl₇, exist as multiple isomers, each with a unique arrangement of chlorine atoms on the phenyl ring and the vinyl group. The specific isomer, beta,beta,2,3,4,5,6-Heptachlorostyrene, is characterized by two chlorine atoms on the beta-carbon of the vinyl group and five chlorine atoms on the aromatic ring at positions 2, 3, 4, 5, and 6. This structural diversity among heptachlorostyrene isomers leads to significant differences in their physicochemical properties and, consequently, their environmental distribution and fate.
The partitioning of these isomers between different environmental compartments such as water, soil, and air is governed by properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). Highly chlorinated congeners, including heptachlorostyrenes, are generally characterized by low water solubility and high lipophilicity, which promotes their adsorption to soil and sediment particles and their bioaccumulation in the fatty tissues of organisms. ontosight.ai
Studies on other polychlorinated compounds, such as polychlorinated biphenyls (PCBs) and hexachlorocyclohexanes (HCHs), have demonstrated that isomeric forms can exhibit distinct bioaccumulation patterns. cdc.govresearchgate.net For instance, the specific arrangement of chlorine atoms can influence the rate of metabolic transformation and elimination, leading to the preferential accumulation of certain isomers in biota. cdc.govresearchgate.netmdpi.com This selective bioaccumulation can lead to different isomer profiles in environmental samples compared to the original source of contamination. nih.gov While specific studies on the isomeric distribution of this compound are limited, the principles established for other persistent organic pollutants (POPs) suggest that its environmental behavior will be highly dependent on its specific isomeric structure.
Influence of Chlorination Pattern on Environmental Behavior and Fate
The chlorination pattern of this compound profoundly influences its environmental persistence, bioaccumulation potential, and degradation pathways. The presence of seven chlorine atoms renders the molecule highly resistant to both biotic and abiotic degradation. ontosight.ai
Persistence and Degradation: The high degree of chlorination in heptachlorostyrene contributes to its chemical stability and resistance to breakdown. The carbon-chlorine bonds are strong, and the chlorine atoms shield the aromatic ring and the vinyl group from enzymatic attack by microorganisms. nih.gov While specific degradation pathways for this compound have not been extensively studied, insights can be drawn from related compounds. The degradation of less chlorinated styrenes can proceed through oxidation of the vinyl side chain. who.intplos.org However, the two chlorine atoms on the beta-carbon of the vinyl group in this compound likely hinder this pathway. For other polychlorinated compounds, reductive dechlorination under anaerobic conditions is a potential degradation route, although it is often a slow process. cdc.gov The persistence of highly chlorinated compounds is a significant environmental concern, as it allows for long-range transport and accumulation in remote ecosystems.
Bioaccumulation: The high lipophilicity of this compound, indicated by its high octanol-water partition coefficient, suggests a strong potential for bioaccumulation in organisms. ontosight.ai Lipophilic compounds tend to partition from the surrounding environment into the fatty tissues of aquatic and terrestrial organisms. This can lead to biomagnification, where the concentration of the chemical increases at successively higher trophic levels in the food chain. cdc.gov The specific chlorination pattern can affect the rate at which the compound is metabolized and excreted, with more highly chlorinated and sterically hindered congeners often being more resistant to metabolic breakdown and thus more likely to bioaccumulate. mdpi.com
Comparative Analysis with Other Polychlorinated Styrene (B11656) Congeners (e.g., Hexachlorostyrenes, Octachlorostyrene)
The environmental behavior of this compound can be better understood by comparing it with other polychlorinated styrene congeners, such as hexachlorostyrenes and octachlorostyrene (B1206481). The number of chlorine atoms is a primary determinant of their properties.
| Property | Hexachlorostyrenes | Heptachlorostyrenes | Octachlorostyrene |
| Molecular Weight | Lower | Intermediate | Higher |
| Lipophilicity (Kow) | High | Higher | Highest |
| Water Solubility | Low | Lower | Lowest |
| Vapor Pressure | Higher | Intermediate | Lower |
| Persistence | High | Higher | Highest |
| Bioaccumulation Potential | High | Higher | Highest |
As the degree of chlorination increases from hexachlorostyrenes to octachlorostyrene, there is a general trend of increasing molecular weight, increasing lipophilicity (higher Kow), and decreasing water solubility and vapor pressure. Consequently, octachlorostyrene is generally more persistent and has a higher bioaccumulation potential than heptachlorostyrenes, which in turn are more persistent and bioaccumulative than hexachlorostyrenes.
The position of the chlorine atoms also plays a crucial role. For instance, the presence of chlorine atoms on the vinyl group, as seen in this compound, can significantly alter the molecule's reactivity and susceptibility to degradation compared to isomers with chlorine atoms only on the phenyl ring. Studies on other classes of chlorinated aromatic compounds have shown that the substitution pattern on the aromatic ring affects their interaction with biological receptors and their metabolic fate. ontosight.ai
In environmental samples, different isomer profiles of polychlorinated styrenes have been observed, indicating that their transport, transformation, and bioaccumulation are congener-specific. cdc.gov For example, the detection of various isomers of heptachlorostyrene and octachlorostyrene in fish from the Great Lakes suggests that these compounds are persistent and bioaccumulative, with the potential for long-range environmental transport. cdc.gov
Comparative Environmental Chemistry of Polychlorinated Styrenes with Persistent Organic Pollutants Pops
Analogies and Distinctions with Polychlorinated Biphenyls (PCBs)
Similarities in Environmental Persistence and Bioaccumulation Potential
beta,beta,2,3,4,5,6-Heptachlorostyrene shares key physicochemical properties with PCBs that contribute to their environmental longevity and tendency to accumulate in organisms. Like PCBs, it is a stable, non-volatile organochlorine compound characterized by low water solubility and high lipophilicity. This high affinity for lipids over water, quantified by the octanol-water partition coefficient (Log Kₒw), drives its partitioning from the water column into the fatty tissues of aquatic and terrestrial organisms. This process, known as bioaccumulation, can lead to the magnification of concentrations up the food chain (biomagnification), a hallmark concern for POPs.
The persistence of these compounds stems from their chemical structure. The strong carbon-chlorine bonds are resistant to chemical, biological, and photolytic degradation processes that break down less stable molecules. This inherent stability allows them to remain in ecosystems for extended periods, enabling long-range transport from their sources. Under the Stockholm Convention, chemicals with a log Kₒw greater than 5 are considered to have a high potential for bioaccumulation. wikipedia.org Both heptachlorostyrene and highly chlorinated PCBs exceed this threshold, underscoring their shared potential for significant environmental impact. usgs.gov
Table 1: Comparison of Physicochemical Properties Influencing Environmental Fate
| Property | This compound | PCB-180 (a Heptachlorobiphenyl) | Implication for Environmental Behavior |
|---|---|---|---|
| Molecular Formula | C₈HCl₇ | C₁₂H₃Cl₇ | Both are highly chlorinated aromatic compounds. |
| Log Kₒw (Octanol-Water Partition Coefficient) | High (estimated >5) | ~8.27 hpc-standards.com | High lipophilicity leads to strong partitioning into fatty tissues and potential for bioaccumulation. wikipedia.org |
| Water Solubility | Low | Very Low ("Not miscible or difficult to mix") hpc-standards.com | Poor solubility in water contributes to persistence in sediment and biota. |
| Chemical Stability | High | High | Resistant to environmental degradation, leading to long-term persistence. epa.gov |
Divergences in Source Profiles and Congener Composition
Despite their similar environmental behavior, a significant distinction between polychlorinated styrenes and PCBs lies in their origins and chemical composition. PCBs were intentionally manufactured as complex technical mixtures for a wide range of industrial applications. epa.gov These mixtures, sold under trade names like Aroclor, were used as dielectric fluids in transformers and capacitors, as heat transfer fluids, and in products like caulking and paints. epa.govuidaho.edu Consequently, primary sources of PCBs in the environment are linked to their production, use, and disposal from these commercial products. epa.goveuropa.eu
In contrast, polychlorinated styrenes like heptachlorostyrene are not known to have been produced commercially for widespread use. Instead, they are primarily formed as unintentional byproducts in various industrial processes. These include high-temperature thermal processes, such as waste incineration and certain metallurgical operations, and chemical manufacturing processes involving chlorine and aromatic compounds.
This difference in origin is reflected in their congener composition. The term "congener" refers to any single, unique chemical compound within a class. For PCBs, there are 209 possible congeners. europa.eu The composition of commercial Aroclor mixtures was relatively defined, though environmental processes can alter these profiles over time. The congener profile of unintentionally produced polychlorinated styrenes is often less predictable and depends heavily on the specific conditions of the formation process, leading to different congener patterns in environmental samples compared to the intentionally produced PCB mixtures.
Table 2: Contrasting Source Profiles of Polychlorinated Styrenes and PCBs
| Feature | Polychlorinated Styrenes (e.g., Heptachlorostyrene) | Polychlorinated Biphenyls (PCBs) |
|---|---|---|
| Primary Origin | Unintentional byproducts | Intentionally manufactured commercial products epa.gov |
| Formation/Source | Thermal processes (e.g., incineration), chemical manufacturing | Industrial synthesis for use in electrical equipment, plastics, paints, etc. uidaho.edu |
| Commercial Products | None known | Yes (e.g., Aroclor, Clophen, Kanechlor) epa.govuidaho.edu |
| Congener Profile | Variable, dependent on formation conditions | Defined mixtures, though subject to environmental alteration |
Methodological Overlap in POPs Research
Shared Analytical Strategies for Halogenated Organic Compounds
The analysis of this compound, PCBs, and other halogenated organic compounds relies on a common set of sophisticated analytical techniques due to their similar chemical properties and low concentrations in environmental matrices. nih.gov The fundamental goal of these methods is to accurately identify and quantify target compounds in complex samples like soil, water, air, and biological tissues.
The analytical workflow typically involves three main stages:
Extraction: The target compounds are first removed from the sample matrix. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE), which use organic solvents to dissolve the lipophilic pollutants. cdc.govepa.gov
Cleanup: Environmental extracts contain many interfering substances (e.g., lipids, pigments) that must be removed before analysis. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel or Florisil, which separate the target analytes from other matrix components. cdc.gov
Instrumental Analysis: The purified extract is then analyzed, most commonly using high-resolution gas chromatography (HRGC). cdc.gov The GC separates the individual congeners, which are then detected. The electron capture detector (ECD) is highly sensitive to halogenated compounds and is widely used. cdc.govepa.gov For more definitive identification and quantification, a mass spectrometer (MS) is coupled with the GC (GC-MS), providing structural information for each compound. nih.gov
This shared methodology allows for the simultaneous analysis of multiple classes of halogenated POPs from a single sample extract, making analytical programs more efficient.
Table 3: Common Analytical Techniques for Halogenated POPs
| Analytical Step | Technique | Description |
|---|---|---|
| Extraction | Solid-Phase Extraction (SPE), Soxhlet, Pressurized Liquid Extraction (PLE) | Isolates lipophilic compounds from aqueous, solid, or biological matrices using organic solvents. cdc.govepa.gov |
| Cleanup | Adsorption Chromatography (e.g., Silica Gel, Florisil) | Removes interfering co-extracted substances like lipids to prevent instrument contamination and improve accuracy. cdc.gov |
| Separation | High-Resolution Gas Chromatography (HRGC) | Separates individual congeners from each other based on their volatility and interaction with the GC column. cdc.gov |
| Detection & Quantification | Electron Capture Detector (ECD), Mass Spectrometry (MS) | ECD provides high sensitivity for halogenated compounds, while MS provides definitive identification and structural confirmation. gcms.cz |
Integrated Monitoring Programs for Persistent Environmental Contaminants
Global and regional concerns over the impact of POPs have led to the establishment of large-scale, integrated monitoring programs. These initiatives are designed to track the levels and trends of POPs in the environment and in humans to assess the effectiveness of international regulations, such as the Stockholm Convention on Persistent Organic Pollutants. wikipedia.orgunep.orgpops.int
Key programs include:
The Global Monitoring Plan (GMP): Established under the Stockholm Convention, the GMP collects comparable data on POPs from all regions of the world. wikipedia.orgpops.int It uses core media like air, human milk, and water to identify trends in POP concentrations over time and assess their long-range transport. unep.orggreenpolicyplatform.org
Arctic Monitoring and Assessment Programme (AMAP): This program focuses on the Arctic, a region particularly susceptible to the accumulation of POPs due to global atmospheric and oceanic transport patterns.
These programs are designed to be dynamic, with the capacity to include new POPs as they are identified and listed under the Stockholm Convention. unep.org Because compounds like this compound share critical characteristics with listed POPs and can be analyzed using the same methods, they can be seamlessly integrated into these existing monitoring frameworks. Such integration provides a cost-effective way to expand our understanding of the environmental burden of a wider range of persistent contaminants without needing to establish entirely new infrastructures. greenpolicyplatform.org
Future Research Trajectories and Methodological Advancements in Beta,beta,2,3,4,5,6 Heptachlorostyrene Studies
Development of Novel High-Resolution Analytical Techniques
The accurate detection and quantification of beta,beta,2,3,4,5,6-Heptachlorostyrene in complex environmental matrices are foundational to all other areas of study. While standard methods exist, future research will focus on developing more sensitive, selective, and high-throughput analytical techniques.
High-resolution mass spectrometry (HRMS) is at the forefront of this development. pnnl.gov Techniques such as Ultra-High-Performance Liquid Chromatography coupled with HRMS (UHPLC-HRMS) offer enhanced separation efficiency and the ability to generate high-resolution mass spectra for detailed compound annotation. nih.gov This is particularly valuable for distinguishing heptachlorostyrene from other co-eluting chlorinated compounds and for identifying its transformation products in environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) remains a robust tool, especially for volatile and semi-volatile compounds. nih.gov Future advancements will likely involve two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), which provides superior separation power and sensitivity for analyzing complex mixtures of POPs.
Furthermore, techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) provide ultra-high resolution and mass accuracy, making it possible to determine the elemental composition of unknown compounds at the molecular level. researchgate.net This is instrumental in identifying novel metabolites and degradation products of heptachlorostyrene without the need for authentic standards. researchgate.net
Table 1: Advanced Analytical Techniques for Heptachlorostyrene Analysis
| Technique | Abbreviation | Primary Application in Heptachlorostyrene Studies | Key Advantages |
| Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry | UHPLC-HRMS | Quantification and identification in aqueous samples; analysis of transformation products. nih.gov | High throughput, high resolution, detailed structural annotation. nih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Robust analysis of volatile compounds in various matrices. nih.gov | Established libraries for identification, high sensitivity. nih.gov |
| Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | FTICR-MS | Molecular formula assignment for unknown transformation products. researchgate.net | Ultra-high resolution and mass accuracy. researchgate.net |
| Proton Transfer Reaction-Mass Spectrometry | PTR-MS | Analysis of volatile and semi-volatile components in the atmosphere. pnnl.gov | Real-time analysis of volatile organic compounds. |
Elucidation of Complete Environmental Transformation Pathways
This compound can be transformed in the environment through biotic and abiotic processes. However, its complete transformation pathways are not fully understood. Future research must focus on identifying the full spectrum of its degradation products and the mechanisms by which they are formed.
Biodegradation: Studies on other chlorinated compounds, such as pentachlorophenol, have shown that white-rot fungi like Phanerochaete chrysosporium can facilitate biodegradation through their lignin-degrading systems. nih.gov Research is needed to investigate whether similar microbial pathways exist for heptachlorostyrene. This involves identifying specific microorganisms and enzymes capable of its dechlorination and cleavage. The formation of water-soluble metabolites is a key area of investigation. nih.gov
Photodegradation: Abiotic degradation, particularly photolysis in water and air, is another critical pathway. Research should focus on determining the photodegradation rates and identifying the resulting photoproducts under various environmental conditions (e.g., presence of natural photosensitizers).
The combination of advanced analytical techniques (as described in 7.1) with controlled laboratory experiments is essential to trace the formation of transformation products (TPs). Modeling efforts that can predict potential TPs based on the parent compound's structure will also be crucial for guiding this research. frontiersin.org
Predictive Modeling of Environmental Fate and Bioaccumulation in Non-Human Organisms
Predictive models are powerful tools for estimating the environmental distribution, persistence, and bioaccumulation potential of chemicals, thereby informing risk assessment. rsc.org
Environmental Fate Modeling: Multimedia fate models, which divide the environment into compartments (air, water, soil, sediment), are used to predict the distribution of chemicals. up.pt For heptachlorostyrene, these models require accurate input parameters, including its partitioning coefficients (e.g., octanol-water partition coefficient, Log Kₒw), degradation half-lives in different media, and emission data. up.ptenviresearch.com Future work should aim to refine these models by incorporating more complex environmental processes and improving the accuracy of input parameters through experimental validation.
Bioaccumulation Modeling: Bioaccumulation refers to the uptake and concentration of a substance from all exposure routes, including water, food, and sediment. ecetoc.org The potential for a substance to bioaccumulate is often initially assessed using its Log Kₒw value. nih.gov For heptachlorostyrene, models that predict the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF) are critical for understanding its behavior in food webs. rivm.nl
Future research should focus on developing and validating dynamic bioaccumulation models for various non-human organisms (e.g., fish, invertebrates, marine mammals). These models should account for species-specific factors like metabolic transformation capabilities, which can significantly alter bioaccumulation potential. rivm.nlresearchgate.net Integrating these models with food web structures can help predict concentrations at higher trophic levels, which is essential for assessing the risk of secondary poisoning. epa.gov
Table 2: Key Models for Predicting Environmental Behavior of Heptachlorostyrene
| Model Type | Purpose | Key Input Parameters | Relevant Output |
| Multimedia Fate Models | Predicts the distribution of a chemical in the environment (air, water, soil, sediment). up.pt | Partition coefficients (Kₒw, Kₒc), degradation rates, emission rates. up.pt | Predicted Environmental Concentrations (PECs) in different media. |
| Bioaccumulation Models | Estimates the accumulation of a chemical in organisms from all exposure routes. ecetoc.org | Log Kₒw, metabolic transformation rates, feeding rates. nih.govrivm.nl | Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), Biomagnification Factor (BMF). rivm.nl |
| Food Web Models | Predicts the transfer and magnification of a chemical through different trophic levels. rivm.nl | BAFs for various species, trophic structure of the ecosystem. | Concentrations in top predators. |
Global Distribution Mapping and Long-Term Trend Analysis
Understanding the global reach and temporal behavior of this compound is crucial for assessing its large-scale environmental impact and the effectiveness of any potential control measures.
Global Distribution Mapping: Research is needed to map the global distribution of heptachlorostyrene. This involves systematic monitoring in various environmental compartments, particularly in remote regions like the Arctic and Antarctic, which act as sinks for many POPs. researchgate.net Long-range atmospheric transport is a key mechanism for the global distribution of such compounds, and monitoring in air and precipitation is essential to understand these pathways.
Long-Term Trend Analysis: Establishing long-term monitoring programs, similar to those for legacy POPs like PCBs and DDTs, is necessary to track changes in the environmental concentrations of heptachlorostyrene over time. researchgate.net Statistical time-series models can be applied to these monitoring data to determine whether concentrations are increasing, decreasing, or remaining stable. nih.gov These analyses can help identify ongoing sources and evaluate the influence of factors like climate change, which can affect the transport and fate of POPs by altering environmental conditions and remobilizing them from secondary sources like melting glaciers and thawing permafrost. nih.gov
Q & A
Basic: What validated analytical methods are recommended for quantifying β,β,2,3,4,5,6-Heptachlorostyrene in environmental matrices?
Methodological Answer:
For precise quantification, use gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). Calibrate instruments with certified reference standards (e.g., hexachlorobiphenyl or hexachlorocyclohexane isomers as internal standards) to account for matrix effects . Validate recovery rates via spiked samples in soil, water, or biota matrices. Ensure separation efficiency by optimizing column temperature gradients to resolve co-eluting chlorinated contaminants .
Basic: How can researchers assess the environmental persistence of β,β,2,3,4,5,6-Heptachlorostyrene?
Methodological Answer:
Apply fugacity modeling to predict partitioning across air, water, soil, and sediment phases, using experimentally determined octanol-water (log KOW) and air-water (log KAW) partition coefficients . Complement this with aerobic/anaerobic biodegradation assays under controlled lab conditions (e.g., OECD 301/308 guidelines) to estimate half-lives. Cross-validate results with field data from contaminated sites .
Advanced: How should conflicting data on the compound’s toxicity mechanisms be resolved?
Methodological Answer:
Address contradictions by:
- Dose-Response Reconciliation: Compare studies using standardized exposure models (e.g., in vitro hepatic microsomal assays vs. in vivo rodent studies) to identify threshold discrepancies .
- Molecular Dynamics (MD) Simulations: Model interactions with aryl hydrocarbon receptor (AhR) or cytochrome P450 enzymes to clarify stereospecific toxicity pathways .
- Meta-Analysis: Systematically review existing data using tools like PRISMA, weighting studies by sample size and methodological rigor .
Advanced: What experimental design optimizes synthesis yield while minimizing polychlorinated byproducts?
Methodological Answer:
Implement a factorial design (e.g., 2<sup>k</sup> or response surface methodology) to test variables:
- Catalyst type (e.g., FeCl3 vs. AlCl3>).
- Chlorination temperature (80–150°C).
- Reagent stoichiometry (styrene:Cl2 ratios).
Use GC-MS to monitor intermediate chlorinated styrenes and optimize conditions for selectivity toward the heptachloro derivative .
Advanced: How can theoretical frameworks guide research on β,β,2,3,4,5,6-Heptachlorostyrene’s bioaccumulation?
Methodological Answer:
Anchor studies in Ecological Risk Assessment (ERA) theory , integrating:
- Trophic Magnification Factors (TMF): Quantify biomagnification in food webs via stable isotope analysis (δ<sup>15</sup>N) paired with tissue concentration measurements .
- QSAR Models: Predict bioaccumulation potential using chlorination degree and molecular volume as descriptors .
- Conceptual Site Models (CSMs): Map exposure pathways in contaminated ecosystems to prioritize remediation targets .
Advanced: What strategies mitigate methodological biases in detecting β,β,2,3,4,5,6-Heptachlorostyrene degradation intermediates?
Methodological Answer:
- High-Resolution MS (HRMS): Use Orbitrap or TOF-MS to differentiate isobaric intermediates (e.g., pentachlorostyrene vs. hexachloroethylbenzene) .
- Isotope-Labeled Tracers: Introduce <sup>13</sup>C-labeled styrene precursors to track degradation pathways via isotopic patterns .
- Blind Analysis: Randomize sample batches and include negative controls to reduce confirmation bias .
Basic: What are the key physicochemical properties of β,β,2,3,4,5,6-Heptachlorostyrene requiring verification?
Methodological Answer:
Prioritize experimental determination of:
- Vapor Pressure: Use gas saturation methods or Knudsen effusion.
- Aqueous Solubility: Employ shake-flask techniques with HPLC-UV quantification.
- Henry’s Law Constant: Derive from partitioning experiments in air-water systems .
Compare results with EPI Suite predictions to identify outliers requiring re-evaluation .
Advanced: How to integrate computational and experimental data for risk prioritization?
Methodological Answer:
Adopt a multi-modal framework :
Molecular Docking: Predict binding affinities to endocrine-disruption targets (e.g., estrogen receptor).
Microcosm Experiments: Validate persistence under simulated environmental conditions (pH, UV exposure).
Bayesian Networks: Synthesize computational and empirical data to quantify uncertainty in risk scores .
Table 1: Key Data Gaps and Research Priorities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
